4-Amino-3-bromo-5-nitrobenzonitrile

Beschreibung

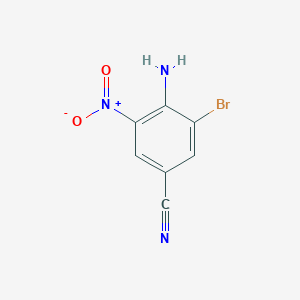

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-bromo-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFJPTGXTQYIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604895 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239720-33-2 | |

| Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239720-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Bromo 5 Nitrobenzonitrile

Established Synthetic Pathways for 4-Amino-3-bromo-5-nitrobenzonitrile

The established synthetic routes to this compound typically rely on multi-step electrophilic aromatic substitution reactions. A common and logical pathway begins with a substituted benzonitrile (B105546) and proceeds through sequential nitration and bromination steps, with the order of these steps being crucial for achieving the desired substitution pattern.

One primary method starts with 4-aminobenzonitrile (B131773). This process involves the following key steps:

Protection of the Amino Group: The highly activating amino group is first protected, commonly through acetylation with a reagent like acetic anhydride, to form 4-acetamidobenzonitrile. This step prevents unwanted side reactions and helps direct the subsequent substitution.

Nitration: The protected compound undergoes nitration. A mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard nitrating agent. The reaction is carefully controlled at low temperatures (e.g., 0–10°C) to introduce a nitro group onto the ring. prepchem.com

Deprotection/Hydrolysis: The acetyl group is then removed by acid-catalyzed hydrolysis to regenerate the amino group, yielding 4-amino-3-nitrobenzonitrile (B23877). prepchem.com

Bromination: The final step is the electrophilic bromination of 4-amino-3-nitrobenzonitrile. Reagents such as bromine (Br₂) with a Lewis acid catalyst like ferric bromide (FeBr₃) are used to introduce the bromine atom at the position ortho to the amino group and meta to the nitro group.

An alternative approach involves introducing the functional groups in a different order, for example, starting with a different benzonitrile derivative and performing nitration, bromination, and amination (often via reduction of a nitro group) in a sequence that leverages the directing effects of the substituents present at each stage.

| Starting Material | Key Steps | Reagents | Typical Overall Yield |

| 4-Aminobenzonitrile | 1. Acetylation (Protection)2. Nitration3. Hydrolysis (Deprotection)4. Bromination | 1. Acetic Anhydride2. HNO₃/H₂SO₄3. HCl4. Br₂/FeBr₃ | 50-55% |

Innovative Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of producing complex molecules like this compound.

The synthesis of this compound is an excellent case study in chemo- and regioselectivity. The challenge lies in introducing three different substituents (amino, bromo, nitro) onto a benzonitrile core at specific positions (C3, C4, C5) without generating unwanted isomers.

Regioselectivity: The order of reactions is critical and is dictated by the directing effects of the functional groups.

The amino group (-NH₂) is a strong activating group and an ortho, para-director.

The cyano (-CN) and nitro (-NO₂) groups are strong deactivating groups and meta-directors.

In the pathway starting from 4-aminobenzonitrile, the initial nitration is directed by the protected amino group (acetamido group), which places the nitro group at the C3 position (ortho to the activating group and meta to the deactivating cyano group).

In the final bromination step, the substitution pattern is controlled by the interplay of all three existing groups. The powerful ortho, para-directing amino group at C4 directs the incoming bromine electrophile to the C3 or C5 position. The presence of the nitro group at C3 deactivates the C2 and C6 positions, further ensuring the bromine adds at the desired C5 position, which is ortho to the amine and meta to both the cyano and nitro groups.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, during the reduction of a dinitro precursor to form an amino group, conditions must be chosen carefully to avoid the simultaneous reduction of the cyano group or dehalogenation (removal of the bromine atom).

Efforts to develop more sustainable syntheses focus on improving reaction efficiency, reducing waste, and using less hazardous materials.

One key area of innovation is the use of continuous flow reactors. Optimizing the synthesis through flow chemistry can lead to significantly higher yields (reported around 85% for certain steps) and minimize the formation of side products, such as those resulting from dehalogenation. Continuous flow processes offer better control over reaction parameters like temperature and mixing, which is crucial for managing highly exothermic reactions like nitration. This enhanced control improves safety and product purity, reducing the need for extensive purification steps and thus minimizing solvent use and waste generation.

Research into greener synthetic routes also explores alternatives to harsh reagents. While not specifically detailed for this compound in the provided results, general green chemistry principles would involve investigating solid acid catalysts to replace sulfuric acid or using enzymatic processes for greater selectivity under milder conditions.

Precursors and Starting Materials in this compound Synthesis

4-Aminobenzonitrile: This is a primary precursor for the multi-step synthesis involving protection, nitration, deprotection, and bromination. Its structure provides a strategic starting point for building the final molecule.

4-Acetamidobenzonitrile: This is the protected form of 4-aminobenzonitrile and serves as the direct substrate for the nitration step in the aforementioned pathway. prepchem.com

3-Bromo-5-nitrobenzonitrile: This compound can serve as a late-stage intermediate. The synthesis could be designed where this precursor is subjected to an amination step, such as the reduction of a second nitro group, to yield the final product.

4-Hydroxybenzonitrile: While not a direct precursor for this compound, related synthesis strategies for similar substituted benzonitriles start with 4-hydroxybenzonitrile, which undergoes bromination and other transformations. researchgate.net This highlights that various functionalized benzonitriles can serve as versatile starting points in organic synthesis.

An exploration into the chemical behavior of this compound reveals a molecule with a rich and varied potential for chemical transformations. The strategic placement of amino, bromo, nitro, and nitrile functional groups on the benzonitrile framework makes it a versatile substrate for a range of organic reactions. This article delves into the documented and predicted reactivity of this compound, focusing on substitution, reduction, oxidation, and multi-component reactions.

Derivatization and Analog Development Based on 4 Amino 3 Bromo 5 Nitrobenzonitrile

Rational Design Principles for 4-Amino-3-bromo-5-nitrobenzonitrile Derivatives

The rational design of derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. The unique arrangement of the amino, bromo, nitro, and cyano groups on the benzene (B151609) ring provides a versatile platform for structural modification.

Key design principles include:

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro and cyano groups significantly influences the molecule's reactivity and potential for intermolecular interactions. Derivatization strategies often focus on altering this electronic profile by introducing either electron-donating or additional electron-withdrawing groups to fine-tune the compound's interaction with biological targets.

Bioisosteric Replacement: The bromine atom can be replaced with other halogens (e.g., chlorine) or functional groups to probe the importance of halogen bonding and lipophilicity for biological activity. For instance, comparing a bromo-substituted derivative with its chloro- or fluoro-analog can elucidate the specific role of the halogen in target binding.

Structure-Activity Relationship (SAR) Guided Modifications: Systematic modifications of the amino and nitro groups, as well as the aromatic ring itself, are performed to build a comprehensive understanding of how specific structural features contribute to the desired biological effect. This iterative process of design, synthesis, and testing allows for the optimization of potency and reduction of off-target effects.

Introduction of Pharmacophoric Features: Functional groups known to interact with specific biological targets, such as hydrogen bond donors and acceptors, can be incorporated into the core structure. For example, the amino group can be acylated or alkylated to introduce new interaction points.

Computational Modeling: In silico methods, such as molecular docking, are employed to predict the binding modes of designed analogs with their putative biological targets. This computational pre-screening helps prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Synthesis of Carboxy-Substituted (Hetero)aromatic Ring Derivatives from this compound

The conversion of the nitrile group in this compound to a carboxylic acid is a key transformation for creating derivatives with altered solubility and potential for new biological interactions. While direct hydrolysis of the nitrile is a standard method, the synthesis of carboxy-substituted (hetero)aromatic ring derivatives often involves multi-step sequences.

One illustrative, though not directly starting from this compound, example of synthesizing a related carboxy-substituted compound is the preparation of N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea, an intermediate for compounds that bind to the IL-8 receptor. google.com This synthesis involves the reaction of 4-amino-3-hydroxybenzonitrile (B1279274) with 2-bromophenyl isocyanate. google.com This highlights a common strategy where the cyano group is retained while other parts of the molecule are modified to build complexity.

A more general approach to introduce a carboxylic acid function would involve the hydrolysis of the nitrile group under acidic or basic conditions. However, the presence of other sensitive functional groups, such as the nitro and amino groups, requires careful selection of reaction conditions to avoid undesired side reactions.

For the synthesis of heteroaromatic ring derivatives, the amino group of this compound can serve as a handle for cyclization reactions. For instance, condensation with appropriate reagents can lead to the formation of fused heterocyclic systems, such as pyrimidines or imidazoles. The nitrile group could then be hydrolyzed in a later step to yield the corresponding carboxylic acid.

Structure-Activity Relationship (SAR) Studies on this compound Analogues

Structure-activity relationship (SAR) studies on analogues of this compound are crucial for understanding how modifications to its chemical structure influence its biological activity. These studies systematically alter different parts of the molecule and assess the resulting changes in potency, selectivity, and other pharmacological parameters.

Key findings from SAR studies on related compounds include:

Importance of the Amino Group Position: The relative positions of the amino and nitro groups are critical for activity. For example, in a series of 2-anilinobenzimidazole carboxamidines derived from 4-amino-3-nitrobenzonitrile (B23877), the substitution pattern was essential for their antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. researchgate.net

Role of the Halogen: The presence and nature of the halogen atom at position 3 can significantly impact biological activity. Comparison of bromo-substituted compounds with their chloro- or non-halogenated counterparts helps to determine the contribution of halogen bonding and lipophilicity to target engagement.

Influence of the Nitro Group: The strongly electron-withdrawing nitro group plays a key role in the electronic properties of the molecule. Its replacement with other groups can lead to substantial changes in activity. Studies on the related compound 4-amino-3-nitrobenzonitrile have explored its base-pairing properties and potential as a component of antiviral prodrugs. researchgate.net

Modifications of the Nitrile Group: While the nitrile group is a key feature, its conversion to other functional groups, such as amides or carboxylic acids, can modulate the compound's properties. For instance, the development of Vamicamide, an anticholinergic agent, involved a multi-step synthesis starting from a benzonitrile (B105546) derivative. researchgate.net

Table of SAR Data for Hypothetical Analogues

| Analogue | Modification | Observed Activity Change |

| Analogue A | Replacement of Bromine with Chlorine | Potentially altered lipophilicity and target interaction |

| Analogue B | Reduction of Nitro group to Amino group | Significant change in electronic properties and hydrogen bonding potential |

| Analogue C | Hydrolysis of Nitrile to Carboxylic Acid | Increased polarity and potential for new ionic interactions |

| Analogue D | N-Alkylation of the Amino group | Increased steric bulk and altered hydrogen bonding capacity |

Targeted Functional Group Modifications and their Impact

Targeted modifications of the functional groups of this compound are performed to fine-tune its properties for specific applications.

Nitro Group Reduction: The nitro group can be reduced to an amino group, which dramatically changes the electronic nature of the aromatic ring and introduces a new site for derivatization. This transformation converts a strongly electron-withdrawing group into an electron-donating group, which can have a profound effect on biological activity.

Nitrile Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an aminomethyl group. These transformations alter the polarity and reactivity of the molecule, potentially leading to new or improved biological activities. The development of nucleoside derivatives containing a cyano group, such as 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine, highlights the importance of this functional group in antiviral drug design. researchgate.net

Aromatic Ring Substitution: Introduction of additional substituents on the benzene ring can further modulate the compound's properties. For example, the addition of fluorine and methyl groups to a related benzonitrile derivative was shown to enhance lipophilicity and metabolic stability.

Research Applications and Biomedical Relevance of 4 Amino 3 Bromo 5 Nitrobenzonitrile

Applications as an Advanced Intermediate in Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring makes 4-amino-3-bromo-5-nitrobenzonitrile a versatile building block in organic synthesis. It is utilized in the construction of a wide array of more complex molecules for diverse applications.

Precursor for Advanced Pharmaceutical Scaffolds

In the field of medicinal chemistry, this compound is a key starting material for the synthesis of various heterocyclic compounds, which form the core structures of many pharmaceutical agents. The amino group can be readily diazotized and substituted, while the nitrile and nitro groups can undergo various transformations to build complex ring systems. Research has demonstrated its use in creating novel molecular frameworks for the development of potential therapeutic agents.

For instance, derivatives of this compound have been investigated for their potential antiviral properties. researchgate.net Specifically, it has been proposed as a component in the synthesis of modified nucleosides, which are a class of antiviral drugs. researchgate.net The rationale is that the unique electronic and structural characteristics of molecules derived from this compound could interfere with viral replication processes. researchgate.net Additionally, it has been used as a starting material in a four-step process to synthesize a series of mono and dicationic 2-anilinobenzimidazole carboxamidines, which have shown in vitro antiparasitic activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. researchgate.net

| Pharmaceutical Scaffold Type | Synthetic Utility of this compound | Potential Therapeutic Area |

| Modified Nucleosides | Serves as a building block for the nucleobase analogue. | Antiviral |

| 2-Anilinobenzimidazoles | Acts as a key starting material in a multi-step synthesis. | Antiparasitic |

| Heterocyclic Systems | The multiple reactive sites allow for the construction of diverse ring structures. | Various |

Building Block for Novel Agrochemical Formulations

The development of new agrochemicals, such as herbicides and pesticides, often relies on the synthesis of novel organic molecules. Benzonitrile (B105546) derivatives, in general, are recognized as important intermediates in the agrochemical industry. researchgate.net The specific combination of functional groups in this compound allows for the creation of compounds with potential herbicidal or pesticidal activity. The presence of the nitro group and bromine atom can enhance the biological activity of the final product.

Contributions to Materials Science Research

The reactivity of this compound also extends to the field of materials science, where it is used to create new materials with specific, tailored properties.

Development of Functional Polymers

In polymer chemistry, monomers containing amino groups are utilized to synthesize functional polymers. The amino group on this compound can be used to incorporate this unit into a polymer chain. The resulting polymer would possess the chemical properties of the benzonitrile derivative, potentially leading to materials with enhanced thermal stability, specific electronic properties, or the ability to chelate metals, depending on the other functional groups present.

Synthesis of Advanced Dyes and Pigments

A significant application of this compound is in the synthesis of disperse dyes. nbinno.com These dyes are used for coloring synthetic fibers like polyester. nbinno.com The synthesis typically involves the diazotization of the amino group to form a highly reactive diazonium salt. nbinno.com This salt is then coupled with another aromatic compound to create an azo linkage (-N=N-), which is a powerful chromophore responsible for the color. nbinno.com

The substituents on the this compound ring play a crucial role in determining the final properties of the dye. nbinno.com The electron-withdrawing nature of the nitro and nitrile groups can shift the absorption spectrum of the dye, leading to deeper and more intense colors. nbinno.com The bromine atom can also influence the electronic properties and may affect the dye's affinity for the fabric. nbinno.com

| Functional Group | Role in Dye Synthesis | Effect on Dye Properties |

| Amino Group (-NH₂) | Site for diazotization to form a reactive diazonium salt. | Essential for forming the azo chromophore. |

| Nitro Group (-NO₂) | Electron-withdrawing group. | Deepens the color of the dye. |

| Nitrile Group (-CN) | Electron-withdrawing group. | Can shift the absorption spectrum. |

| Bromine Atom (-Br) | Influences electronic distribution. | Can affect the dye's interaction with the fiber. |

Investigations into Biological Activities and Medicinal Chemistry Potential

Beyond its role as a synthetic intermediate, derivatives of this compound have been the subject of research into their inherent biological activities. The introduction of this and similar substituted benzonitrile moieties into larger molecules can impart or modulate biological effects.

Research into related aminobenzonitrile structures has revealed a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties. jmchemsci.com For example, studies on other heterocyclic compounds containing amino groups have demonstrated their potential to interfere with bacterial metabolism or disrupt critical cellular processes like DNA replication and protein synthesis. jmchemsci.com While specific studies on the direct biological activity of this compound are limited in the provided search results, its use as a precursor for biologically active compounds is established. researchgate.net The combination of the amino, bromo, and nitro groups on a benzonitrile scaffold presents a pharmacophore of interest for further investigation in medicinal chemistry.

Anticancer Research of this compound

Inhibition of Proliferation and Survival Signaling Pathways

It is important to note that the absence of published research does not definitively mean the compound lacks these biological activities, but rather that it has not been a subject of published investigation in these areas. Future research may explore the biomedical potential of this compound.

Targeting Specific Kinases in Oncogenesis

Current scientific literature does not provide evidence of this compound being investigated for its potential to target specific kinases involved in oncogenesis.

Therapeutic Potential in Breast and Lung Cancer Models

There are no available research findings that assess the therapeutic potential of this compound in breast or lung cancer models.

Molecular Target Identification and Interaction Studies

Inhibition of Xanthine Oxidase

This compound has been identified as a competitive inhibitor of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target in the management of hyperuricemia and gout. In a notable study, this compound, referred to as ALS-28, emerged as the most potent among a series of tested molecules.

Kinetic studies have been instrumental in elucidating the mechanism of inhibition. The inhibitory activity of this compound was quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Compound | Inhibition Constant (Ki) in µM |

|---|---|

| This compound (ALS-28) | 2.7 ± 1.5 |

Molecular docking studies have provided further insights into the interaction between this compound and the active site of xanthine oxidase. These computational analyses suggest that the inhibitor binds to the enzyme's active site, thereby preventing the substrate from accessing it. This direct competition for the active site is characteristic of competitive inhibition. The binding is stabilized by interactions with key amino acid residues within the active site, including F914 and F1009, through π-π stacking interactions. Additionally, hydrophobic interactions with L1014, V1011, and L873 contribute to the stability of the enzyme-inhibitor complex. This binding orientation physically obstructs the channel for substrate entry, consistent with the competitive inhibition mechanism observed in kinetic assays.

Modulation of Urate Anion Transporter 1

There is no scientific literature available that describes studies on the modulation of the urate anion transporter 1 (URAT1) by this compound.

General Enzyme and Receptor Binding Studies

Beyond its well-characterized inhibition of xanthine oxidase, there is a lack of published research on the broader enzyme and receptor binding profile of this compound.

Future Directions and Grand Challenges in 4 Amino 3 Bromo 5 Nitrobenzonitrile Research

Unexplored Therapeutic and Industrial Applications

The multifunctionality of 4-Amino-3-bromo-5-nitrobenzonitrile makes it a compelling candidate for investigation across various scientific and industrial domains. Its structural motifs are present in a wide range of bioactive molecules and functional materials, suggesting a breadth of potential applications that are yet to be explored.

In the realm of therapeutic applications , the compound's substituted nitroaniline core is a well-established pharmacophore. The presence of electron-withdrawing nitro and cyano groups, combined with the halogen (bromo) and amino substituents, could confer significant biological activity. Preliminary research on similarly structured molecules suggests potential antimicrobial and anticancer properties. For instance, studies on related nitrobenzonitrile derivatives have proposed them as potential antiviral prodrugs, capable of disrupting DNA/RNA helix formation in pathogens. researchgate.net This opens a speculative but exciting avenue for investigating this compound as a lead compound for new antiviral or antimicrobial agents. Furthermore, the core structure is amenable to a variety of chemical modifications, such as the reduction of the nitro group or substitution of the bromine atom, which could be used to generate a library of derivatives for high-throughput screening against various disease targets.

Industrial applications also present a significant, yet untapped, area of research. Aromatic nitriles are crucial intermediates in the synthesis of pigments, dyes, and high-performance polymers. nih.gov The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties. For example, substituted benzonitriles are used in the creation of advanced materials, and related dinitrile compounds serve as monomers for thermostable polymers. researchgate.netgoogle.com The potential for this compound to act as a building block for novel functional materials, such as those with applications in electronics or materials science, warrants thorough investigation.

Table 1: Potential Areas for Application-Focused Research

| Domain | Potential Application | Rationale for Exploration | Key Research Questions |

| Medicinal Chemistry | Antiviral Agent | Structural similarities to proposed antiviral nitrobenzonitriles. researchgate.net | Does it inhibit viral replication? What is the mechanism of action? |

| Anticancer Agent | Potential to induce apoptosis in cancer cells, a property seen in related compounds. | Does it show cytotoxicity against cancer cell lines? Can it target specific kinases? | |

| Antimicrobial Agent | The nitroaniline scaffold is known for antimicrobial activity. | What is its spectrum of activity against bacteria and fungi? | |

| Materials Science | Polymer Monomer | Aromatic dinitriles are precursors to high-performance, thermostable polymers. google.com | Can it be polymerized? What are the thermal and mechanical properties of the resulting polymer? |

| Dye & Pigment Synthesis | Substituted anilines and nitriles are common in chromophore synthesis. | What are its photophysical properties (absorption/emission)? Can it be incorporated into dye structures? | |

| Agrochemicals | Herbicide/Fungicide | The nitroaniline structure is found in some classes of agrochemicals. | Does it exhibit phytotoxicity or fungicidal activity? |

Integration with Emerging Methodologies in Chemical Synthesis and Biology

Realizing the potential of this compound is intrinsically linked to the development and application of cutting-edge scientific methodologies. Advances in both chemical synthesis and biological investigation will be crucial for accelerating research and overcoming potential hurdles.

In chemical synthesis , the focus will be on developing more efficient, scalable, and sustainable routes to produce the compound. While traditional multi-step syntheses exist, emerging methodologies offer exciting prospects. For example, the use of continuous flow chemistry could enable safer and more controlled nitration and bromination reactions, potentially increasing yields and reducing waste. Furthermore, modern catalytic systems, such as nickel-catalyzed cross-coupling reactions, are revolutionizing the synthesis of functionalized nitriles and could be adapted for the derivatization of the this compound core. researchgate.net The development of "green" synthesis strategies, perhaps utilizing non-metallic cyano-group sources or enzymatic processes, represents another important frontier. nih.govchemscene.com

In the biological arena, integrating the study of this compound with emerging biological methodologies will be key to elucidating its mechanism of action and identifying therapeutic targets. Techniques such as chemical proteomics and activity-based protein profiling could be used to identify the specific enzymes or receptors with which the compound interacts in biological systems. Computational approaches, including molecular docking and dynamics simulations, can predict binding affinities and guide the rational design of more potent and selective derivatives. The use of high-throughput screening platforms, coupled with automated data analysis, will be essential for rapidly evaluating the biological activity of a library of compounds derived from the this compound scaffold.

Table 2: Emerging Methodologies for Future Research

| Field | Methodology | Potential Impact on Research |

| Chemical Synthesis | Continuous Flow Chemistry | Improved safety, scalability, and yield for synthesis. |

| Catalytic C-H Activation | More direct and efficient derivatization of the aromatic core. | |

| Biocatalysis/Enzymatic Synthesis | Greener and more selective synthesis routes. chemscene.com | |

| Nickel-Catalyzed Cross-Coupling | Efficient synthesis of derivatives for structure-activity relationship studies. researchgate.net | |

| Biological Evaluation | Chemical Proteomics | Identification of direct protein targets in cells. |

| High-Throughput Screening | Rapid assessment of biological activity across many targets. | |

| Molecular Dynamics Simulations | Understanding compound-target interactions at an atomic level. | |

| CRISPR-based Genetic Screening | Identifying genes that modulate cellular sensitivity to the compound. |

Interdisciplinary Research Opportunities and Collaborations

The multifaceted nature of this compound research necessitates a highly collaborative and interdisciplinary approach. Progress will be significantly amplified by breaking down traditional silos between scientific disciplines and fostering partnerships between academia and industry.

The journey from a chemical entity to a viable product—be it a drug or a material—requires a confluence of expertise. Organic chemists are needed to devise novel synthetic routes and create derivatives. Medicinal chemists and pharmacologists will be essential for designing and evaluating therapeutic potential, studying pharmacokinetics, and understanding mechanisms of action. Materials scientists and polymer chemists can explore its use in creating new functional materials with unique properties. researchgate.netresearchgate.net Furthermore, computational chemists and bioinformaticians can provide the theoretical framework to guide experimental work, saving time and resources.

Collaborations between university research groups and private sector R&D departments will be vital for translating fundamental discoveries into real-world applications. Academic labs can focus on exploratory research and mechanism-of-action studies, while industrial partners can provide the resources for process scale-up, formulation, and commercialization. Such partnerships can accelerate the research pipeline, ensuring that promising laboratory findings can be developed into tangible benefits for society. The complex challenges ahead, from optimizing synthesis to validating novel applications, can only be met through the combined efforts of a diverse and collaborative research community.

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-bromo-5-nitrobenzonitrile, and how can reaction conditions be optimized?

The compound is synthesized via sequential nitration and bromination of benzonitrile derivatives. Key steps include:

- Nitration : Introduce the nitro group using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Bromination : Electrophilic bromination with Br₂/FeBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 40–50°C.

- Amination : Reduction of a nitro precursor (e.g., 3-bromo-5-nitrobenzonitrile) using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. Optimization involves continuous flow reactors to enhance yield (≈85%) and minimize side reactions like dehalogenation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups).

- IR : Peaks at 2220 cm⁻¹ (C≡N), 1530 cm⁻¹ (NO₂), and 3350 cm⁻¹ (NH₂).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 256.96 (C₇H₄BrN₃O₂).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity analysis .

Q. How does the electronic structure of this compound influence its reactivity?

Computational studies (DFT) reveal:

- Frontier Molecular Orbitals : A narrow HOMO-LUMO gap (≈3.5 eV) due to electron-withdrawing nitro and nitrile groups, enhancing electrophilicity.

- Electrostatic Potential : High positive charge density at the bromine site, favoring nucleophilic substitution (SNAr) with amines or thiols. These properties guide its use in synthesizing heterocycles or coordination complexes .

Advanced Research Questions

Q. How can computational modeling aid in designing this compound derivatives for antiviral applications?

- Docking Studies : Screen derivatives against viral protease targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol.

- QSAR Models : Correlate substituent effects (e.g., replacing Br with Cl) with bioactivity using Hammett constants (σ) and logP values.

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify stable interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific toxicity.

- Metabolic Stability Assays : Incubate with liver microsomes to identify active metabolites that may confound results.

- Structural Analog Comparison : Benchmark against 4-Amino-3-chloro-5-nitrobenzonitrile (CAS 1261777-18-7) to isolate bromine’s role in activity .

Q. How can the compound’s nonlinear optical (NLO) properties be exploited in materials science?

- Hyperpolarizability (β) : Measure via electric-field-induced second harmonic generation (EFISHG) to confirm β > 50 × 10⁻³⁰ esu, suitable for photonic devices.

- Crystallography : Grow single crystals (e.g., via slow evaporation in DMF/water) to analyze π-stacking interactions enhancing NLO response.

- Composite Films : Embed in polyvinylcarbazole matrices for waveguide applications, testing transparency >90% at 500–800 nm .

Methodological Considerations

Q. What precautions are critical when handling this compound in synthetic workflows?

- Toxicity : Use fume hoods and PPE due to potential cyanide release under acidic conditions.

- By-Product Management : Neutralize reaction waste with NaHCO₃ before disposal to prevent brominated hydrocarbon contamination .

Q. How can regioselectivity challenges in derivatization reactions be addressed?

- Directing Groups : Use protective groups (e.g., acetyl on -NH₂) to steer bromine substitution to the meta position.

- Microwave Synthesis : Apply 100 W irradiation in DMF at 120°C for 10 minutes to accelerate SNAr reactions while minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.